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Introduction

Fadraciclib (formerly CYCO065) is a potent, orally bioavailable, second-generation, small-
molecule inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).
[1][2][3][4] Its dual mechanism of action, targeting both cell cycle progression and
transcriptional regulation, makes it a promising therapeutic agent for various cancers, including
hematological malignancies.[1][5] Dysregulation of CDK activity is a hallmark of many cancers,
contributing to uncontrolled proliferation and survival.[2][3] Fadraciclib has demonstrated
preclinical efficacy in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and
various lymphomas by inducing apoptosis and cell cycle arrest.[6][7][8] It has also shown
synergistic effects when combined with other targeted agents, such as the BCL2 inhibitor
venetoclax.[2][6]

These application notes provide a comprehensive overview of the use of fadraciclib in
hematological malignancy research, including its mechanism of action, preclinical data, and
detailed experimental protocols.

Mechanism of Action

Fadraciclib exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDKO.
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o CDK®9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b
(p-TEFb). p-TEFb phosphorylates the C-terminal domain of RNA Polymerase Il (RNAPII), a
critical step for transcriptional elongation of short-lived anti-apoptotic proteins.[1][3]
Fadraciclib-mediated inhibition of CDK9 leads to a rapid decrease in the levels of key
survival proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the oncoprotein MYC.
[2][3] The downregulation of these proteins is a primary driver of apoptosis in cancer cells
treated with fadraciclib.[2][7]

o CDK2 Inhibition: CDK2, in complex with cyclin E, plays a crucial role in the G1 to S phase
transition of the cell cycle.[1] Inhibition of CDK2 by fadraciclib can induce cell cycle arrest.[1]
Furthermore, in aneuploid cancer cells with excessive centrosomes, CDK2 inhibition
prevents centrosome clustering during mitosis, leading to multipolar cell division and a form
of mitotic catastrophe known as anaphase catastrophe.[9] This induction of anaphase
catastrophe is a broadly active mechanism in various cancers, including lymphoma.[9]

The simultaneous inhibition of CDK9 and CDK2 provides a powerful two-pronged attack on
cancer cells, leading to both cell death and inhibition of proliferation.

Data Presentation
Table 1: In Vitro Activity of Fadraciclib in Hematological

Malignancies

Cell Line Type Key Findings Reference

Downregulation of MCL-1,
Acute Myelogenous Leukemia suppression of RNAPII-driven 7]
(AML) transcription, and rapid

induction of apoptosis.[7]

Sensitivity in cell lines with
Diffuse Large B-Cell MLL rearrangements and myc 5]
Lymphoma (DLBCL) amplification or

overexpression.[8]

) ) Synergistic effects in
Chronic Lymphocytic

) combination with venetoclax. [6]
Leukemia (CLL)

[6]
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Table 2: Fadraciclib Clinical Trials in Hematological
Malignancies

Status (as of

Trial Identifier Phase Conditions Interventions
late 2022)
Relapsed or
Refractory Fadraciclib in
NCT03739554 Phase 1 Ongoing Chronic combination with
Lymphocytic Venetoclax

Leukemia (CLL)

Relapsed or

Refractory Acute

Myeloid Fadraciclib in
NCT04017546 Phase 1 Ongoing Leukemia (AML) combination with

or Venetoclax

Myelodysplastic

Syndrome (MDS)

Advanced Solid
NCT04983810 Phase 1/2 Ongoing Tumors and Fadraciclib
Lymphoma

_ Hematological o
NCT05168904 Phase 1/2 Ongoing ) ] Fadraciclib
Malignancies

Experimental Protocols
Cell Viability Assay (MTSIMTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of fadraciclib in
hematological cancer cell lines.

Materials:
e Hematological cancer cell lines (e.g., AML, DLBCL, CLL lines)

e Fadraciclib (CYC065)
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o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

e 96-well plates

e MTS or MTT reagent
o Plate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 uL of complete
medium.

 Incubate overnight at 37°C in a humidified 5% CO2 incubator.

o Prepare serial dilutions of fadraciclib in complete medium at 2x the final desired
concentrations.

e Add 100 pL of the fadraciclib dilutions to the respective wells. Include vehicle control (e.g.,
DMSO) wells.

 Incubate for 72 hours.

e Add 20 pL of MTS or MTT reagent to each well.

 Incubate for 2-4 hours at 37°C.

e Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

o Calculate cell viability as a percentage of the vehicle control and determine the IC50 value
using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This protocol quantifies the induction of apoptosis by fadraciclib.

Materials:
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Hematological cancer cell lines

Fadraciclib

Complete cell culture medium

6-well plates

Annexin V-FITC/Propidium lodide (PI) apoptosis detection kit
Flow cytometer

Procedure:

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time
of harvest.

Treat cells with fadraciclib at various concentrations (e.g., 1x and 2x the IC50) for 24-48
hours. Include a vehicle control.

Harvest the cells by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 100 pL of 1x binding buffer.

Add 5 pL of Annexin V-FITC and 5 pL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 pL of 1x binding buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/Pl-),
early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+), and necrotic (Annexin
V-/P1+) cells.[1]

Cell Cycle Analysis (Propidium lodide Staining)

This protocol assesses the effect of fadraciclib on cell cycle distribution.[6]
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Materials:

Hematological cancer cell lines

Fadraciclib

Complete cell culture medium

6-well plates

Propidium lodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

o Seed cells in 6-well plates and treat with fadraciclib as described for the apoptosis assay.[6]
e Harvest and wash the cells with PBS.

e Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.

e Wash the cells with PBS to remove the ethanol.

o Resuspend the cell pellet in PI staining solution.

e Incubate for 30 minutes at room temperature in the dark.

o Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S,
and G2/M phases of the cell cycle.[6]

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following fadraciclib
treatment.

Materials:

o Hematological cancer cell lines
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» Fadraciclib

» RIPA lysis buffer with protease and phosphatase inhibitors
» Protein quantification assay (e.g., BCA)

o SDS-PAGE gels

e Transfer membranes (e.g., PVDF)

e Primary antibodies against:

[¢]

Phospho-RNA Polymerase Il (Ser2)

MCL-1

[¢]

o MYC

Cleaved PARP

o

[¢]

GAPDH or B-actin (loading control)
o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Procedure:

Treat cells with fadraciclib for various time points (e.g., 6, 12, 24 hours).

Lyse the cells in RIPA buffer and quantify the protein concentration.

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.[1]
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Caption: Mechanism of Action of Fadraciclib (CYCO065).
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Caption: In Vitro Experimental Workflow for CYC065 Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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